molecular formula C14H12O3 B3109708 Methyl 2-hydroxy-5-phenylbenzoate CAS No. 17504-13-1

Methyl 2-hydroxy-5-phenylbenzoate

Cat. No. B3109708
Key on ui cas rn: 17504-13-1
M. Wt: 228.24 g/mol
InChI Key: ANCWLMBYNOSXQA-UHFFFAOYSA-N
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Patent
US07226918B2

Procedure details

A solution of phenylboronic acid (1.34 g, 11.0 mmol) and methyl 5-bromo-2-hydroxybenzoate (2.42 g, 10.5 mmol) in acetone (25 ml) was treated with water (30 ml), followed by potassium carbonate (3.77 g, 27.3 mmol) and finally, palladium (II) acetate (0.16 g, 0.7 mmol). Upon addition of the palladium, the reaction mixture rapidly darkened. The reaction mixture was heated to reflux and stirred for 6 h. After cooling the dark mixture, ether (40 ml) was added, stirred vigorously and decanted. This extraction process was repeated an additional four times. The ethereal extracts were dried over sodium sulphate and evaporated in vacuo to give a yellow liquid. The crude product was dissolved in petrol and loaded onto a silica flash column. The column was eluted with petrol, followed by 5-10% ethyl acetate in petrol. The second product collected was evaporated in vacuo and then recrystallised from petrol to provide a white crystalline solid (1.35 g, 5.90 mmol, 56% yield). 1H NMR (200 MHz., d6-DMSO) δ 4.05 (3H, s); 7.20 (1H, m); 7.50-7.58 (3H, m)−; 7.74 (2H, m); 7.97 (1H, m); 8.13 (1H, m); 10.67 (1H, s, OH).
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.77 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.16 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:11]1[CH:12]=[CH:13][C:14]([OH:21])=[C:15]([CH:20]=1)[C:16]([O:18][CH3:19])=[O:17].O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Pd].CCOCC>[OH:21][C:14]1[CH:13]=[CH:12][C:11]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:20][C:15]=1[C:16]([O:18][CH3:19])=[O:17] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
2.42 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
3.77 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0.16 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred vigorously
CUSTOM
Type
CUSTOM
Details
decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal extracts were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid
WASH
Type
WASH
Details
The column was eluted with petrol
CUSTOM
Type
CUSTOM
Details
The second product collected
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallised from petrol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.9 mmol
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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